2-Fluorobenzo[d]thiazol-5-ol
Description
Significance of Benzothiazole (B30560) Core in Drug Discovery and Development
The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN.wjpr.net This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. crysdotllc.com
Benzothiazole derivatives have been extensively studied and have demonstrated a remarkable array of pharmacological effects. Current time information in Bangalore, IN.bldpharm.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. crysdotllc.combldpharm.comaablocks.com The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's properties and target specific biological pathways. bldpharm.com For instance, certain 2-substituted benzothiazoles have shown potent antitumor activity, while others have been developed as effective antimicrobial agents. chemsrc.com
The following table provides a glimpse into the diverse biological activities of various benzothiazole derivatives:
| Benzothiazole Derivative Class | Reported Pharmacological Activities | Example Compound(s) |
| 2-Arylbenzothiazoles | Anticancer, Antitumor | 2-(4-Hydroxyphenyl)benzothiazole |
| 2-Aminobenzothiazoles | Muscle Relaxant, Neuroprotective | Riluzole |
| Benzothiazole-Thiourea Conjugates | Anticancer, Antimicrobial | Various synthetic derivatives |
| Benzothiazole-Chalcone Hybrids | Anti-inflammatory, Antioxidant | Various synthetic derivatives |
This table presents a generalized overview of activities and is not exhaustive. The specific activity of a derivative is highly dependent on its substitution pattern.
The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. qiyuebio.com The benzothiazole scaffold fits this description due to its rigid, planar structure and the presence of nitrogen and sulfur atoms, which can participate in various non-covalent interactions with biological macromolecules. bldpharm.com This inherent versatility has made it a common feature in a number of successful drugs, such as Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (used for Parkinson's disease). aablocks.com
The benzothiazole moiety is not only a product of synthetic chemistry but is also found in various natural products, particularly in marine and terrestrial organisms. qiyuebio.comCurrent time information in Bangalore, IN. These naturally occurring benzothiazoles often exhibit interesting biological properties, which have inspired the development of synthetic analogs with enhanced therapeutic potential. chemsrc.com The presence of the benzothiazole core in these natural compounds further underscores its evolutionary significance as a biologically active scaffold.
Strategic Importance of Fluorine Atom in Drug Design
The introduction of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance their therapeutic properties. nih.govnih.gov The unique electronic properties and small size of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov
Strategic fluorination can lead to significant improvements in a drug's behavior in the body. nih.govnih.gov This includes:
Biological Half-life: Fluorine can block sites of metabolic oxidation, thereby increasing the drug's stability and prolonging its duration of action. vulcanchem.com The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes. nih.gov
Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with the target receptor. nih.gov This can result in increased potency and selectivity.
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. vulcanchem.com This is a critical factor for drugs targeting the central nervous system.
The following table illustrates the general effects of fluorination on key pharmacological parameters:
| Property | Effect of Fluorination | Underlying Rationale |
| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage. |
| Receptor Binding | Can be Increased | Alters electronic properties, leading to enhanced interactions. |
| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than the C-H bond. |
| pKa | Can be Altered | The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. |
The specific impact of fluorination is highly dependent on the position and number of fluorine atoms in the molecule.
The introduction of a fluorine atom can also modulate the spectrum of biological activity of a compound. nih.gov In some cases, fluorination can lead to a complete change in the pharmacological profile of a molecule, while in others it can enhance a specific activity while reducing others. This allows for the fine-tuning of a drug's effects to maximize therapeutic benefit and minimize unwanted side effects. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCUPLVTNQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Compound in Focus: 2 Fluorobenzo D Thiazol 5 Ol
Contextualizing this compound within the Fluorinated Benzothiazole Landscape
While extensive research exists for a variety of fluorinated benzothiazoles, specific public domain data on this compound (CAS Number: 1261564-25-3) is notably scarce. bldpharm.combldpharm.com Its molecular structure, featuring a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the benzothiazole core, suggests a potential for interesting biological activity based on the established roles of these functional groups in similar compounds.
The fluorine atom at the 2-position is anticipated to influence the electronic properties of the thiazole (B1198619) ring, potentially enhancing its interaction with enzymatic targets. The synthesis of 2-fluorobenzothiazoles has been a subject of interest, with methods being developed to efficiently introduce this key functional group. arkat-usa.orgcas.cn
Given the lack of direct experimental data for this compound, its potential can be inferred by examining related, well-studied fluorinated benzothiazole derivatives. For instance, various fluorinated 2-arylbenzothiazoles have demonstrated potent and selective antitumor activity. nih.gov The strategic placement of fluorine atoms on the benzothiazole nucleus has been shown to modulate cytotoxic activity against various cancer cell lines. nih.gov
The following table presents data for structurally related fluorinated benzothiazole compounds to provide a comparative context for the potential properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Key Research Finding | Reference |
| 2-Amino-5-fluorobenzothiazole | 20358-07-0 | C₇H₅FN₂S | Intermediate in the synthesis of various biologically active compounds. | nih.gov |
| 4-Fluoro-2-(3-hydroxy-4-methoxyphenyl)benzothiazole | Not Available | C₁₄H₁₀FNO₂S | Precursor for radiolabeling to create potential PET imaging agents for cancer. | nih.gov |
| 2-(4-Aminophenyl)benzothiazole | 636-96-4 | C₁₃H₁₀N₂S | Parent compound for a series of fluorinated derivatives with antitumor properties. | tandfonline.com |
The following table outlines some of the reported biological activities for various fluorinated benzothiazole derivatives, highlighting the therapeutic potential within this class of compounds.
| Biological Activity | Example Compound(s) | Key Findings | Reference(s) |
| Anticancer | Fluorinated 2-arylbenzothiazoles | Potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. | nih.gov |
| Antimicrobial | Benzothiazole Schiff base derivatives with fluorine | Inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. | nih.gov |
| Anti-inflammatory | Various benzothiazole derivatives | General anti-inflammatory properties attributed to the benzothiazole scaffold. | jchemrev.com |
In the absence of specific research, the biological profile of this compound remains speculative. However, based on the extensive data available for its structural analogs, it represents a compound of interest for future investigation in the field of medicinal chemistry. The combination of the proven benzothiazole scaffold with the strategic placement of fluorine and hydroxyl groups warrants further exploration of its synthetic pathways and potential pharmacological activities.
An in-depth exploration of the synthetic strategies for this compound and its related derivatives reveals a landscape of intricate chemical transformations. While a direct, one-pot synthesis of this compound is not prominently documented, its formation can be understood through the assembly of key precursors and the application of general synthetic methodologies for fluorinated benzothiazoles. This article elucidates the primary synthetic routes, including cyclization and substitution reactions, and delves into specific pathways for creating the necessary intermediates.
Spectroscopic and Advanced Characterization of 2 Fluorobenzo D Thiazol 5 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For a molecule like 2-Fluorobenzo[d]thiazol-5-ol, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information about its atomic connectivity and molecular structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the substituents on the benzothiazole (B30560) ring. The fluorine atom at the 2-position and the hydroxyl group at the 5-position will cause characteristic shifts. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a clear indicator of a direct C-F bond. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.
¹⁹F NMR is particularly informative for fluorinated organic compounds. ucl.ac.be For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine atom and nearby protons (H-F coupling) can also be observed in both the ¹H and ¹⁹F NMR spectra, providing further structural information.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| OH | Variable, broad | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-F | 155 - 165 (with large ¹JCF) |
| C-OH | 150 - 160 |
| Aromatic C | 110 - 140 |
| Thiazole (B1198619) C | 145 - 155 |
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| C2-F | -110 to -130 | Multiplet (due to H-F coupling) |
Conformational analysis of benzothiazole derivatives can be performed using advanced NMR techniques and computational methods. For this compound, the primary conformational flexibility would involve the orientation of the hydroxyl group at the 5-position. While rotation around the C-O bond is generally rapid at room temperature, intramolecular hydrogen bonding between the hydroxyl proton and the thiazole nitrogen could influence the preferred conformation.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could potentially reveal through-space interactions between the hydroxyl proton and nearby aromatic protons, providing insights into its spatial orientation. However, the lability of the hydroxyl proton can sometimes complicate these measurements. Computational modeling, such as Density Functional Theory (DFT) calculations, is often used in conjunction with NMR data to determine the most stable conformations of similar molecules.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C=N, and aromatic C-H and C=C bonds.
The presence of a hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-F bond will have a strong absorption in the 1000-1300 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is expected to appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1450-1600 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The exact mass of this compound can be calculated from its molecular formula (C₇H₄FNOS). High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition.
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For benzothiazole derivatives, fragmentation often involves the cleavage of the thiazole ring. nih.govnih.gov Common fragmentation pathways for this compound could include the loss of small molecules like CO, HCN, or CF, leading to the formation of stable fragment ions. The fragmentation pattern can be complex, but it provides a unique fingerprint for the molecule.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 169 | Molecular Ion |
| [M-CO]⁺ | 141 | Loss of Carbon Monoxide |
| [M-HCN]⁺ | 142 | Loss of Hydrogen Cyanide |
| [C₆H₄FO]⁺ | 127 | Fragment from thiazole ring cleavage |
Electronic Absorption (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this compound, the key electronic transitions typically involve π, σ, and n (non-bonding) electrons.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions. The benzothiazole core is a conjugated system, meaning it has alternating single and double bonds, which delocalizes the π-electrons across the molecule. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
The electronic transitions in benzothiazole derivatives are influenced by the nature and position of substituents on the ring system. The presence of a hydroxyl (-OH) group at the 5-position and a fluorine (-F) atom at the 2-position on the benzothiazole ring will impact the electronic absorption spectrum. The hydroxyl group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to its ability to extend the conjugation through its lone pair of electrons. Conversely, the fluorine atom, being highly electronegative, can have a more complex influence, potentially causing a slight hypsochromic shift (a shift to shorter wavelengths).
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 350 | Benzothiazole ring system |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule (all electrons are paired) and thus EPR silent, its metal complexes, particularly with transition metals like copper(II), can be paramagnetic and thus studied by EPR.
Benzothiazole derivatives are known to act as ligands, coordinating with metal ions through their nitrogen and sulfur atoms. If this compound were to form a complex with a paramagnetic metal ion such as Cu(II), the resulting complex would be EPR active. The EPR spectrum provides valuable information about the electronic structure, geometry, and the nature of the metal-ligand bonding in the complex.
For a Cu(II) complex (d⁹ configuration, S=1/2), the EPR spectrum is typically characterized by g-values and hyperfine coupling constants (A). The g-values are a measure of the interaction of the unpaired electron with the external magnetic field, and their anisotropy (g|| vs. g⊥) can indicate the geometry of the complex (e.g., tetragonal, square planar, or tetrahedral). The hyperfine splitting is caused by the interaction of the unpaired electron with the magnetic nucleus of the copper ion (I=3/2) and can provide information about the covalency of the metal-ligand bond.
Based on studies of other copper(II) complexes with benzothiazole-based ligands, a hypothetical Cu(II) complex of this compound would be expected to exhibit an axial or slightly rhombic EPR spectrum. The g-tensor values would likely follow the trend g|| > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state, typical for distorted octahedral or square planar geometries.
Table 2: Hypothetical EPR Parameters for a Cu(II) Complex of this compound | Parameter | Expected Value Range | Information Provided | |---|---|---| | g|| | 2.2 - 2.4 | Geometry and nature of the ground electronic state | | g⊥ | 2.0 - 2.1 | Geometry and nature of the ground electronic state | | A|| (x 10⁻⁴ cm⁻¹) | 150 - 200 | Covalency of the metal-ligand bond |
Thermal Analysis (TGA/DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference.
For a compound like this compound, TGA would reveal the temperatures at which it begins to decompose and the number of decomposition steps. The DTA curve would show exothermic or endothermic peaks corresponding to processes like melting, crystallization, or decomposition.
While specific TGA/DTA data for this compound is not available, the thermal behavior of related benzothiazole and other heterocyclic derivatives suggests that it would be a thermally stable compound. The decomposition would likely occur at elevated temperatures, possibly above 200°C. The decomposition pattern would involve the fragmentation of the molecule, with the loss of substituents and eventual breakdown of the heterocyclic ring structure. The presence of the fluorine atom might influence the thermal stability, as the C-F bond is very strong.
Table 3: Predicted Thermal Analysis Data for this compound
| Analysis Type | Predicted Observation | Interpretation |
|---|---|---|
| TGA | Multi-step mass loss at elevated temperatures | Decomposition of the molecule |
Elemental Analysis (CHNSO)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, CHNSO analysis would be performed to experimentally determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen. The results are then compared with the theoretically calculated percentages based on the molecular formula to confirm the purity and elemental composition of the synthesized compound.
The molecular formula of this compound is C₇H₄FNOS. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Table 4: Elemental Analysis Data for this compound (C₇H₄FNOS)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 45.90 |
| Hydrogen (H) | 1.01 | 4 | 4.04 | 2.20 |
| Fluorine (F) | 19.00 | 1 | 19.00 | 10.37 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.65 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.74 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 17.51 |
| Total | | | 183.19 | 100.00 |
Experimental values obtained from an elemental analyzer for a pure sample of this compound should be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error.
Biological Activities and Mechanistic Investigations of 2 Fluorobenzo D Thiazol 5 Ol Derivatives
Anticancer Activity
The benzothiazole (B30560) ring system is considered a "privileged structure" in medicinal chemistry, as it is a component of numerous biologically active compounds. When this structure is modified to include a fluorine atom, it can lead to compounds with significant therapeutic importance, including anticancer properties.
Cytotoxicity against Various Cancer Cell Lines
Derivatives of 2-Fluorobenzo[d]thiazol-5-ol have demonstrated notable cytotoxic effects against a broad spectrum of cancer cell lines. Research has shown that these compounds can inhibit the growth of various cancers, including those of the breast, lung, liver, prostate, colon, and leukemia.
Specifically, fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov Certain fluorinated benzothiazole derivatives have shown potent activity against leukemia cells. amazonaws.com The presence of a fluorine atom is often associated with enhanced anticancer activity. amazonaws.com
Studies have revealed that the cytotoxic efficacy of these derivatives can be influenced by the specific substitutions on the benzothiazole core. For instance, some derivatives have shown significant activity against non-small cell lung cancer (A549), prostate cancer (DU-145), and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.govresearchgate.net The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability and proliferation, with IC50 values (the concentration required to inhibit 50% of cell growth) being a key metric.
Below is a table summarizing the cytotoxic activity of various this compound derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | Activity | Reference |
| Fluorinated 2-aryl benzothiazoles | MCF-7 (Breast) | High | nih.gov |
| Fluorinated benzothiazoles | Leukemia | Potent | amazonaws.com |
| Chloro substituted benzothiazole amines | HOP-92 (Non-small cell lung) | Good | nih.gov |
| Naphthalimide-benzothiazole derivatives | HT29 (Colon), A549 (Lung), MCF-7 (Breast) | Good | nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | A549, PC9, H1975 (Non-small cell lung) | Potent | nih.gov |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | HeLa (Cervical) | Specific anti-proliferation | nih.gov |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | C32, A375 (Melanoma) | Strong | nih.gov |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | Moderate to High | researchgate.netmdpi.com |
Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular and molecular level.
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain benzothiazole derivatives can trigger apoptotic pathways in cancer cells. nih.govukrbiochemjournal.org This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov
The process of apoptosis induction by these derivatives often involves the activation of caspases, a family of protease enzymes that play a crucial role in executing programmed cell death. ukrbiochemjournal.org For example, some derivatives have been shown to cause the cleavage of PARP1 and caspase 3 in leukemia cells. ukrbiochemjournal.org Furthermore, they can modulate the expression of proteins involved in apoptosis, such as increasing the levels of the pro-apoptotic Bim protein and decreasing the levels of the anti-apoptotic Bcl-2 protein. nih.govukrbiochemjournal.org
In addition to inducing apoptosis, these compounds can also inhibit the proliferation of cancer cells. researchgate.net This is often achieved by causing cell cycle arrest at specific phases, such as the G1 or G2/M phase, thereby preventing the cells from dividing and multiplying. nih.govnih.gov For instance, some derivatives have been found to induce cell cycle arrest in the sub-G1 phase in breast cancer cells. nih.gov
This compound derivatives can interfere with various cellular signaling pathways that are critical for cancer cell survival and growth. nih.govnih.gov They have been shown to modulate the activity of key signaling molecules, including those in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov
Furthermore, these compounds can affect the expression of important proteins involved in cancer progression. For example, some derivatives have been found to downregulate the expression of EGFR (Epidermal Growth Factor Receptor), a protein that plays a significant role in the growth and spread of many types of cancer. nih.gov
Certain benzothiazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes. nih.gov Of particular interest is the inhibition of tumor-associated CAs, such as CA IX and CA XII, which are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. mdpi.com By inhibiting these enzymes, this compound derivatives can disrupt the pH balance in and around cancer cells, potentially leading to their death. nih.govmdpi.com
Enzyme Inhibition (e.g., Monoamine Oxidase)
Derivatives of the benzothiazole scaffold have been identified as notable inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Specifically, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives demonstrated excellent inhibitory activity against MAO-B, with comparatively weak effects on the MAO-A isoform, indicating a high degree of selectivity. nih.gov
One of the most promising compounds from this series, designated as 3h , exhibited a particularly potent MAO-B inhibitory activity with an IC₅₀ value of 0.062 µM. nih.govnih.gov Further investigation into its mechanism revealed a competitive and reversible mode of inhibition. nih.govnih.gov The potency of these derivatives underscores their potential as selective MAO-B inhibitors, a characteristic sought after in the development of treatments for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Other studies have also confirmed that benzenesulfonamide compounds and 1,3-oxazole derivatives can be potent and isoform-specific inhibitors of MAO-B. mdpi.com For instance, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to inhibit MAO-B with an IC₅₀ value of 3.47 μM. mdpi.com
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
| Compound 3h | MAO-B | 0.062 | Competitive, Reversible | nih.govnih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | - | mdpi.com |
| Compound S5 | MAO-B | 0.203 | Competitive, Reversible | mdpi.comresearchgate.net |
| Compound S16 | MAO-B | 0.979 | Competitive, Reversible | mdpi.comresearchgate.net |
DNA Binding and Nuclease Activities
Fluorinated benzothiazole derivatives have been shown to interact with DNA, a fundamental process for many therapeutic agents. Studies involving chiral fluoro-substituted benzothiazole Schiff base-valine Cu(II)/Zn(II) complexes have demonstrated their ability to bind with calf thymus DNA (CT-DNA). researchgate.net The primary mode of this interaction is believed to be through intercalation. researchgate.net
Beyond simple binding, these complexes also exhibit nuclease activity, meaning they can cleave DNA strands. researchgate.net Investigations with pBR322 plasmid DNA showed that certain enantiomeric Cu(II) complexes possess higher nuclease activity, functioning through a hydrolytic cleavage mechanism. researchgate.net Similarly, other novel thiazole-based cyanoacrylamide derivatives have demonstrated nuclease activity against pBR322 plasmid DNA, which was significantly enhanced upon irradiation. nih.gov This ability to damage DNA is a key mechanism for the cytotoxic effects of many anticancer agents.
Cell Cycle Arrest
A significant finding in the study of fluorinated benzothiazoles is their ability to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce DNA damage and subsequent cell cycle arrest in MCF-7 breast cancer cells. nih.gov This effect is linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway and the induction of cytochrome P450 enzymes like CYP1A1. nih.gov
Other related derivatives have also been found to halt the cell cycle at specific phases. For example, a 2-aminobenzothiazole (B30445) derivative was reported to induce G2/M cell cycle arrest in various leukemia and breast cancer cell lines. nih.gov Another thiazole (B1198619) derivative, compound 4d , demonstrated the ability to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells, leading to an increase in apoptosis. mdpi.com Furthermore, the ROR1 inhibitor 7h , a 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative, was found to induce cell cycle arrest in the G1 phase in H1975 non-small cell lung cancer cells. nih.gov
Antimicrobial Activity (Antibacterial and Antifungal)
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this compound are part of this broader class of compounds that exhibit significant activity against a wide range of pathogenic microbes, including both bacteria and fungi. nih.govnih.gov Numerous studies have synthesized and screened various benzothiazole derivatives, confirming their potential as broad-spectrum antimicrobial agents. researchgate.netuop.edu.jo For instance, certain chiral L-enantiomeric complexes of fluoro-benzothiazoles have shown significant antimicrobial activity. researchgate.net
Efficacy against Gram-Positive and Gram-Negative Bacteria
Benzothiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can be potent inhibitors of bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govmdpi.com Some isatin-benzothiazole hybrids have displayed better activity against Gram-negative strains than Gram-positive ones, with one compound showing excellent activity against E. coli and P. aeruginosa, even surpassing the reference drug ciprofloxacin in some cases. nih.gov Conversely, other derivatives have shown potent inhibition against Gram-positive bacteria, including Bacillus subtilis and Streptococcus pyogenes. nih.gov
Antifungal Properties
In addition to their antibacterial effects, benzothiazole derivatives possess notable antifungal properties. nih.govuop.edu.jo They have been evaluated against various fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus clavatus, with many compounds showing moderate to excellent activity. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have suggested that the presence of electron-withdrawing groups (such as Cl, NO₂, F) on the phenyl ring of benzo[d]thiazole-hydrazone analogues tends to increase their antifungal activity. nih.gov Some derivatives have shown higher efficacy than standard antifungal drugs like bifonazole and ketoconazole against certain fungal strains. mdpi.com
Minimum Inhibitory Concentration (MIC) Studies
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. nih.gov MIC studies on benzothiazole derivatives have quantified their effectiveness against various pathogens. For example, dichloropyrazole-based benzothiazole analogues showed strong inhibitory activity with MIC values as low as 0.0156–0.25 µg/mL against Gram-positive strains and 1–4 µg/mL against Gram-negative strains. nih.gov Another study on thiazolidinone derivatives reported MICs ranging from 26.3 to 378.5 μM against a panel of bacteria. mdpi.com These studies are crucial for establishing the potency and spectrum of newly synthesized compounds.
| Compound Class | Organism | MIC | Source |
| Dichloropyrazole-benzothiazole analogue | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Dichloropyrazole-benzothiazole analogue | Gram-negative strains | 1–4 µg/mL | nih.gov |
| Isatin-benzothiazole derivative (41c) | E. coli | 3.1 µg/mL | nih.gov |
| Isatin-benzothiazole derivative (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Bacteria | 26.3–378.5 μM | mdpi.com |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Fungi | 27.7–578 μM | mdpi.com |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial efficacy of benzothiazole derivatives, including compounds structurally related to this compound, is attributed to several proposed mechanisms of action. These mechanisms often involve the disruption of essential cellular structures and interference with vital metabolic pathways in microbial cells.
One of the primary proposed mechanisms is the disruption of cell walls . The structural integrity of the bacterial cell wall is crucial for its survival, and its disruption can lead to cell lysis and death. The benzothiazole scaffold is thought to interact with the components of the cell wall, compromising its stability.
Another significant mechanism involves interference with metabolic pathways . Benzothiazole derivatives have been reported to inhibit various microbial enzymes that are critical for survival. These enzymes include dihydroorotase, DNA gyrase, and dihydropteroate synthase, among others. nih.govnih.gov For instance, the inhibition of DNA gyrase interferes with DNA replication, leading to bacterial cell death. nih.gov Similarly, targeting dihydropteroate synthase disrupts the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. nih.gov
Molecular docking studies have been employed to predict the binding affinities of benzothiazole derivatives to these microbial enzyme targets, providing insights into their specific mechanisms of action. jchr.orgjchr.org The versatility of the benzothiazole structure allows for modifications that can enhance its binding to these targets, leading to improved antimicrobial potency. jchr.org
Anti-inflammatory and Analgesic Activities
Derivatives of benzothiazole have demonstrated significant anti-inflammatory and analgesic properties in various studies. ptfarm.pljnu.ac.bd These activities are often linked to their ability to modulate key pathways and mediators involved in the inflammatory response.
Inhibition of COX Pathway
The cyclooxygenase (COX) pathway is a major target for anti-inflammatory drugs. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. dergipark.org.tr Several benzothiazole derivatives have been investigated for their ability to inhibit COX enzymes. dergipark.org.trnih.gov
Studies have shown that 2-substituted benzothiazole compounds can lead to a dose-dependent inhibition of COX-2. nih.gov The inhibition of COX-2 is a particularly desirable trait for anti-inflammatory agents as this isoform is primarily induced during inflammation, while COX-1 is involved in maintaining normal physiological functions. dergipark.org.tr Molecular docking studies have been utilized to understand the binding interactions between benzothiazole derivatives and the active sites of COX-1 and COX-2 enzymes, aiding in the design of more selective inhibitors. acs.orgrsc.org The inhibition of the COX pathway by these compounds contributes to both their anti-inflammatory and analgesic effects. jnu.ac.bd
The table below summarizes the COX inhibitory activity of selected thiazole derivatives, demonstrating the potential of this class of compounds.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| 2a | 2.65 | 0.958 | 2.77 |
| 2b | 0.239 | 0.191 | 1.25 |
| 2j | 1.44 | 0.957 | 1.51 |
| Celecoxib | >100 | 0.002 | >50000 |
| Data sourced from a study on thiazole carboxamide derivatives, highlighting the varying potency and selectivity against COX enzymes. acs.org |
Antioxidant Activity
Benzothiazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous diseases. ijprajournal.comresearchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.
Scavenging Superoxide Anion Free Radicals
Superoxide anion (O2•−) is a primary ROS, and its excessive production can lead to cellular damage. Some benzothiazole derivatives have been shown to act as scavengers of superoxide radicals. electronicsandbooks.com However, it is important to note that not all compounds in this class exhibit this activity through direct scavenging. For instance, some synthesized thiazole derivatives did not directly scavenge superoxide produced by the hypoxanthine-xanthine oxidase system, suggesting their mechanism of inhibiting superoxide production in neutrophils is not through direct scavenging. electronicsandbooks.com In other studies, benzothiazole compounds have been shown to reduce the activity of superoxide dismutase (SOD), an enzyme involved in the dismutation of superoxide, which can paradoxically lead to increased oxidative stress in certain cancer cell lines. nih.govturkjps.org
Ferric-Reducing Antioxidant Power Method
The Ferric-Reducing Antioxidant Power (FRAP) assay is a common method used to assess the total antioxidant capacity of a compound. nih.govmdpi.com This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gov Several studies have utilized the FRAP assay to demonstrate the antioxidant potential of benzothiazole derivatives. mdpi.comnih.govnih.gov The results from these assays indicate that these compounds can effectively donate electrons, thereby neutralizing free radicals and reducing oxidative stress. The antioxidant activity is often influenced by the specific substitutions on the benzothiazole core. ijprajournal.com
The following table presents the antioxidant activity of selected benzothiazole derivatives from a FRAP assay, with values expressed as micromoles of Trolox equivalents per gram of compound.
| Compound | FRAP Value (µmol TE/g) |
| BZTidr1 | 134.5 ± 2.6 |
| BZTidr2 | 121.3 ± 1.9 |
| BZTidr3 | 156.8 ± 3.1 |
| BZTcin1 | 178.4 ± 4.5 |
| BZTcin2 | 195.2 ± 5.3 |
| Data from a study on newly synthesized benzothiazole derivatives, illustrating their ferric reducing capabilities. mdpi.com |
Antitubercular Activity
Derivatives of the benzothiazole nucleus, particularly those with fluoro substitutions, have been a subject of interest in the search for new antitubercular agents. The core structure is recognized for its potential to inhibit various essential processes in Mycobacterium tuberculosis. While specific studies on this compound derivatives are limited, research on related fluoro benzothiazole compounds provides insights into their potential antimycobacterial effects.
For instance, studies on various 2-mercaptobenzothiazole derivatives have identified their potential as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. This inhibition disrupts the electron transport chain, leading to a bactericidal effect. Furthermore, the introduction of a fluorine atom into the benzothiazole ring has been shown in some series to enhance antitubercular activity, potentially by improving metabolic stability and cellular uptake.
Table 1: Antitubercular Activity of Selected Fluoro-Benzothiazole Derivatives
| Compound | Target/Mechanism of Action | Key Findings |
|---|---|---|
| Fluoro-benzothiazole comprising thiazolidinone | Not specified | Showed promising antimycobacterial activity. |
Note: Data in this table is based on studies of related fluoro-benzothiazole compounds and may not be directly representative of this compound derivatives.
Anthelmintic Activity
The benzothiazole scaffold is a core component of several established anthelmintic drugs. Research into novel benzothiazole derivatives, including those with fluorine substitutions, continues to be an active area of investigation for new treatments against helminth infections.
A study focused on newly synthesized moieties of fluoro benzothiazole Schiff's bases demonstrated promising anthelmintic activity. The synthesis involved the conversion of 4-Fluoro-3-chloroaniline to 2-amino-6-fluoro-7-chlorobenzothiazole, which was then used to create various Schiff's bases. These derivatives were screened for their effectiveness against earthworms, with some compounds showing significant activity. The mechanism of action for many benzothiazole anthelmintics involves the inhibition of tubulin polymerization, which disrupts cellular transport and energy metabolism in the parasites.
Table 2: Anthelmintic Activity of Fluoro-Benzothiazole Schiff's Base Derivatives
| Compound Derivative | Target Organism | Observed Effect |
|---|---|---|
| Schiff's bases of 2-amino-6-fluoro-7-chlorobenzothiazole | Earthworms | Promising anthelmintic activity |
Note: This data is from a study on derivatives of a related fluoro-benzothiazole and not specifically this compound.
Anticonvulsant Activity
The structural features of benzothiazole derivatives have led to their exploration as potential anticonvulsant agents. The presence of a fluoro substituent can modulate the physicochemical properties of these molecules, potentially enhancing their ability to cross the blood-brain barrier and interact with central nervous system targets.
Research on 2-amino-6-substituted benzothiazole derivatives has shown that these compounds can exhibit significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) seizure test. For example, derivatives of riluzole, a benzothiazole drug, have been investigated for their combined ability to block voltage-gated sodium channels (NaV) and activate small-conductance Ca2+-activated K+ (KCa) channels, mechanisms that contribute to reducing neuronal hyperexcitability. Specifically, 2-amino-6-trifluoromethoxy benzothiazole has demonstrated a broad spectrum of anticonvulsant activity, preventing convulsions induced by various chemical agents and stimuli.
Table 3: Anticonvulsant Activity of Selected Fluoro-Benzothiazole Derivatives
| Compound | Seizure Model | ED₅₀ (mg/kg) |
|---|---|---|
| 2-amino-6-trifluoromethoxy benzothiazole | Sound-induced seizures (DBA/2 mice) | 0.66 - 4.1 (i.p.) |
| 2-amino-6-trifluoromethoxy benzothiazole | Postural seizures (El mice) | 7.5 (i.p.) |
| 2-amino-6-trifluoromethoxy benzothiazole | L-glutamate-induced seizures | 8.5 (i.p.) |
| 2-amino-6-trifluoromethoxy benzothiazole | Kainate-induced seizures | 9.25 (i.p.) |
Note: This data is based on a study of a related fluoro-benzothiazole derivative.
Other Potential Biological Activities
Beyond the aforementioned activities, the versatile benzothiazole scaffold, particularly with fluorine substitution, has been investigated for a range of other potential therapeutic applications.
Antidiabetic Activity: Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant glucose-lowering effects in animal models of non-insulin-dependent diabetes mellitus nih.gov. The proposed mechanism for some of these compounds involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov.
Antiviral and Anti-HIV Activity: The benzothiazole nucleus is present in various compounds that exhibit antiviral properties. For instance, derivatives have been evaluated for their ability to inhibit viruses such as bovine viral diarrhea virus (BVDV) semanticscholar.org. In the context of HIV, some 5′-O-fatty acyl ester derivatives of 3′-fluoro-2′,3′-dideoxythymidine have shown potent anti-HIV activity mdpi.com.
Antihistaminic Activity: Research has explored the H1-antihistaminic potential of certain benzothiazole derivatives, suggesting a possible role in the management of allergic conditions.
Immunosuppressive Activity: A novel thiophen derivative, 3-acetyl-5-(4-fluorobenzylidene)4-hydroxy-2-oxo-2:5-dihydrothiophen, has been shown to inhibit antibody production in rats, indicating potential immunosuppressive effects nih.gov.
TRPM5 Agonism: While not directly related to this compound, the broader class of benzothiazoles has been investigated for various ion channel interactions. Further research would be needed to determine any potential activity of its derivatives on TRPM5 or other channels.
Table 4: Summary of Other Potential Biological Activities of Benzothiazole Derivatives
| Biological Activity | Compound Class/Derivative | Key Findings |
|---|---|---|
| Antidiabetic | N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Significant lowering of plasma glucose levels in a rat model nih.gov. |
| Antiviral | 5-chlorobenzotriazole derivatives | Potent activity against bovine viral diarrhea virus (BVDV) semanticscholar.org. |
| Anti-HIV | 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine | More active than parent compounds against cell-free and cell-associated HIV mdpi.com. |
| Immunosuppressive | 3-acetyl-5-(4-fluorobenzylidene)4-hydroxy-2-oxo-2:5-dihydrothiophen | Inhibits antibody production in rats nih.gov. |
Note: The compounds listed in this table are from the broader benzothiazole and related heterocyclic families and are included to illustrate the potential areas of investigation for derivatives of this compound.
Structure Activity Relationship Sar Studies of 2 Fluorobenzo D Thiazol 5 Ol Derivatives
Impact of Substituent Position and Type on Biological Activity
The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Literature reviews consistently show that substitutions at the C-2 and C-6 positions are particularly critical in defining the pharmacological properties of these compounds. benthamscience.com The interplay between electronic effects, lipophilicity, and steric factors dictates the interaction of these molecules with their biological targets.
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The fluorine atom, with its high electronegativity and small size, can significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. nih.govnih.gov
In the context of benzothiazole derivatives, fluorine substitution is often associated with increased potency. As a strong electron-withdrawing group, fluorine can enhance the cytotoxic activity of the compound. nih.gov Studies on various fluorinated benzothiazoles have demonstrated this principle. For instance, a benzothiazole derivative bearing a fluorine atom at the 6-position showed improved cytotoxicity against certain cancer cell lines. nih.gov Similarly, research on 2-arylbenzothiazoles has revealed that fluorinated versions exhibit a wide range of biological activities. The presence of fluorine can improve drug-target interactions, potentially by forming hydrogen bonds.
The placement of the fluorine atom is crucial. SAR studies indicate that positioning a fluoro group at specific locations on the benzene (B151609) ring can enhance potency, while placement at other positions may lead to a loss of activity. nih.gov While specific data on a 2-fluoro substitution is limited, the established principles suggest that a fluorine atom at this position would significantly influence the electronic properties of the thiazole (B1198619) ring, impacting its interaction with biological targets.
The hydroxyl group is a key functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. Its presence can significantly influence a molecule's solubility, receptor binding, and metabolic profile.
In studies of analogous compounds, the position of a hydroxyl group has been shown to be critical for activity. For example, in a series of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors based on a hydroxyphenyl scaffold linked to a benzothiazole, a shift in the hydroxyl group's position from meta to para resulted in a notable decrease in activity. nih.gov This highlights the specific geometric requirements for effective hydrogen bonding within the enzyme's active site. nih.gov
Furthermore, SAR studies on fluorinated hydrazinylthiazole derivatives revealed that a compound containing a hydroxyl group had an enhanced ability to form strong hydrogen bonds with its target enzyme. acs.org While direct evidence for the 5-hydroxyl group on the 2-fluorobenzothiazole (B74270) core is scarce, these findings strongly suggest that a hydroxyl group at the 5-position would be crucial for establishing specific hydrogen bond interactions with a target receptor or enzyme, thereby anchoring the molecule and contributing significantly to its biological activity.
The electronic nature of substituents on the benzothiazole ring plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which in turn affects its reactivity and intermolecular interactions.
As previously noted, EWGs like fluorine or nitro groups often increase the cytotoxic or antimicrobial activity of a compound. nih.gov This is attributed to their ability to enhance the electrophilicity of the molecule or stabilize negative charges during interactions with biological targets. One study on thiazolidinone derivatives showed a clear correlation where activity increased with the electron-withdrawing strength of the substituent (p-OCH₃ < CH₃ < H < Cl < NO₂), following the trend of Hammett's constants.
Conversely, the effect of EDGs can vary. In some instances, EDGs on the benzene ring of bis-substituted benzothiazoles resulted in less toxic and more effective antiproliferative agents. mdpi.com The introduction of a lipophilic, electron-donating benzyloxy group at the 4-position of a phenyl ring attached to a benzothiazole scaffold was found to be beneficial for antitumor activity. benthamscience.com This indicates that the optimal electronic properties are target-dependent, and a balance must be struck between electron-donating and electron-withdrawing characteristics to achieve desired activity and selectivity.
Table 1: Influence of Substituent Electronic Effects on Biological Activity
| Substituent Type | General Effect on Activity | Example Group(s) | Potential Mechanism |
|---|---|---|---|
| Strong Electron-Withdrawing | Often increases cytotoxicity/antimicrobial activity | -NO₂, -F, -CF₃ | Enhances electrophilicity, stabilizes negative charges in transition states. |
| Weak Electron-Withdrawing | Moderate increase in activity | -Cl, -Br | Modestly alters electron density. |
Note: This table represents generalized trends observed across various benzothiazole and related heterocyclic systems.
Beyond electronic effects, the physical properties of substituents, including their size (steric effects), fat-solubility (lipophilicity), and water-solubility (hydrophilicity), are fundamental to the SAR of 2-Fluorobenzo[d]thiazol-5-ol derivatives.
Steric Effects: The size and shape of a substituent can dictate whether a molecule can fit into the binding pocket of a target enzyme or receptor. SAR analyses have confirmed that the steric bulk of substituents has a significant influence on cytotoxic activity. benthamscience.com For instance, bulky groups can cause steric hindrance, preventing optimal binding, whereas smaller groups may not provide sufficient interaction to ensure high affinity.
Lipophilicity and Hydrophilicity: A molecule's ability to traverse cellular membranes and reach its target is governed by its lipophilicity, often quantified as LogP. The introduction of fluorine is known to increase lipophilicity, which can enhance membrane permeability. nih.gov SAR studies on antitumor benzothiazoles have shown that adding a lipophilic group can be beneficial to activity. benthamscience.com However, a balance is crucial, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Conversely, hydrophilic groups, such as the 5-hydroxyl group, can improve solubility and provide specific hydrogen bonding interactions, which are critical for target recognition.
Comparison with Structural Analogues and Similar Compounds
Comparing this compound to its structural analogues provides valuable insights into the contribution of each functional group.
Non-fluorinated Analogue (Benzo[d]thiazol-5-ol): A direct comparison would likely show that the 2-fluoro derivative has enhanced metabolic stability and potentially higher potency due to the electronic effects of fluorine. nih.gov
Non-hydroxylated Analogue (2-Fluorobenzo[d]thiazole): The absence of the 5-hydroxyl group would likely lead to a significant decrease in binding affinity for targets where hydrogen bonding is critical. nih.govacs.org This analogue would also exhibit different solubility properties.
Positional Isomers (e.g., 6-Fluoro-5-hydroxybenzothiazole): The specific placement of the fluorine and hydroxyl groups is paramount. Shifting the fluorine from the 2-position to the 6-position, for example, would alter the electronic influence on the thiazole ring versus the benzene ring, likely leading to a different activity profile and target selectivity.
Comparison with 2-Amino Analogues: 2-Aminobenzothiazoles are a widely studied class of compounds with significant anticancer properties. nih.govnih.gov Replacing the 2-amino group with a 2-fluoro group represents a significant bioisosteric shift. The amino group can act as a hydrogen bond donor, whereas the fluorine atom can only act as an acceptor. nih.gov This fundamental difference would likely result in the 2-fluoro analogues targeting a different set of enzymes or receptors, or interacting with the same target in a different binding mode. Studies comparing 2-aminobenzoxazole (B146116) and 2-aminobenzothiazole (B30445) analogues have shown that the thiazole-containing compounds can exhibit improved inhibitory activity and selectivity, highlighting the importance of the sulfur atom in the scaffold. nih.gov
Ligand-Target Interactions of this compound Derivatives
The benzothiazole core serves as a crucial anchor, often engaging in hydrophobic and π-stacking interactions within the binding pockets of various enzymes. The substituents at the 2- and 5-positions, a fluorine atom and a hydroxyl group respectively, are pivotal in fine-tuning these interactions and conferring specificity.
The Role of the 2-Fluoro Substituent:
The introduction of a fluorine atom at the 2-position of the benzothiazole ring can significantly influence ligand-target interactions in several ways acs.orgnih.govtandfonline.comresearchgate.netacs.org. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the benzothiazole core, potentially modulating the strength of aromatic interactions. Furthermore, it can participate in favorable non-covalent interactions, including:
Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with suitable donor residues in the protein's active site acs.orgnih.gov.
Orthogonal Multipolar Interactions: The C-F bond can engage in favorable interactions with carbonyl groups or other electron-rich systems within the binding pocket.
Hydrophobic Interactions: The fluorinated carbon can enhance local hydrophobicity, contributing to van der Waals contacts.
Computational studies on other fluorinated ligands have demonstrated that these interactions can be critical for achieving high binding affinity acs.orgnih.gov. The precise nature and contribution of these interactions are highly dependent on the specific topology and amino acid composition of the target's binding site.
The Contribution of the 5-Hydroxy Group:
The hydroxyl group at the 5-position of the benzothiazole ring is a key contributor to the binding affinity through its ability to form strong hydrogen bonds nih.govresearchgate.netresearchgate.netmedicalresearchjournal.orgnih.gov. As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can establish critical connections with polar amino acid residues such as aspartate, glutamate, serine, and threonine, as well as with the peptide backbone of the protein.
These hydrogen bonding interactions are directional and play a significant role in orienting the ligand within the binding site, thereby ensuring a conformation optimal for inhibitory activity. The importance of such interactions is well-documented for a wide range of phenolic ligands interacting with their respective protein targets nih.govresearchgate.netresearchgate.netmedicalresearchjournal.org.
Predicted Binding Modes with Protein Kinases:
Protein kinases are a major class of drug targets, and many benzothiazole derivatives have been investigated as kinase inhibitors nih.govtandfonline.comresearchgate.netresearchgate.netmanipal.edu. In the context of a kinase's ATP-binding site, the this compound scaffold could adopt a binding mode where the benzothiazole core occupies the adenine-binding region.
A hypothetical binding scenario, based on docking studies of similar inhibitors, might involve:
The benzothiazole nitrogen atom forming a hydrogen bond with the hinge region of the kinase.
The 5-hydroxyl group forming a hydrogen bond with a key residue in the solvent-exposed region or the ribose-binding pocket.
The 2-fluoro group making favorable contacts within a hydrophobic sub-pocket.
The following table summarizes potential interactions of substituted benzothiazole derivatives with amino acid residues in the active site of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a common target for anticancer drugs. This data is illustrative of the types of interactions that could be expected for this compound.
| Compound/Analog | Interacting Residues | Type of Interaction | Reference Target |
| Substituted 2-phenyl-benzothiazole | Met793 | Hydrogen Bond | EGFR-TK |
| Leu718, Val726, Ala743, Lys745 | Hydrophobic Interactions | EGFR-TK | |
| 6-substituted-benzothiazole | Cys797 | Covalent Bond | EGFR-TK |
| Thr790, Asp800 | Hydrogen Bond | EGFR-TK |
Interactions with Other Target Classes:
Beyond kinases, benzothiazole derivatives have shown activity against a range of other targets, including monoamine oxidase B (MAO-B) and various microbial enzymes mdpi.comnih.govmdpi.com. In the active site of human MAO-B, for instance, the benzothiazole moiety of an inhibitor has been observed to engage in π-π stacking interactions with tyrosine residues (e.g., Tyr435) near the FAD cofactor mdpi.com. A 2-fluoro substituent could potentially modulate the electronics of this interaction, while a 5-hydroxyl group could form additional hydrogen bonds with nearby polar residues.
The table below provides examples of interactions observed for benzothiazole derivatives with different enzyme targets, which can serve as a model for predicting the behavior of this compound.
| Derivative Class | Target Enzyme | Key Interacting Residues | Predominant Interaction Types |
| Benzothiazole-hydrazone | Human MAO-B | Tyr435, Tyr326 | π-π Stacking, Hydrogen Bonding |
| 2-aminobenzothiazoles | Dihydrofolate Reductase | Leu28, Phe31 | Hydrophobic Interactions |
| Asp27 | Hydrogen Bonding | ||
| Substituted Benzothiazoles | EGFR Tyrosine Kinase | Met793, Thr790, Asp800 | Hydrogen Bonding, Hydrophobic Interactions |
Computational Studies and Molecular Modeling of 2 Fluorobenzo D Thiazol 5 Ol
Quantitative Structure-Activity Relationship (QSAR) Modeling
Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to fulfill the requested article structure. At present, the scientific record lacks the specific computational studies needed for an in-depth analysis of 2-Fluorobenzo[d]thiazol-5-ol.
Computational, Molecular Modeling, and Pharmacokinetic Predictions for this compound Remain Unexplored
Despite a comprehensive review of scientific literature, specific computational studies, molecular modeling, and pharmacokinetic or pharmacodynamic predictions for the chemical compound this compound are not available in published research. While extensive research exists for the broader class of benzothiazole (B30560) derivatives, which are recognized for a wide range of biological activities and have been the subject of numerous computational analyses, this specific substituted compound has not been a direct focus of such studies.
Computational chemistry and molecular modeling are powerful tools in drug discovery and materials science, enabling the prediction of molecular properties and biological activities. These methods include the development of predictive models for biological activity, such as Quantitative Structure-Activity Relationship (QSAR) studies, and the identification of key molecular descriptors that influence a compound's behavior. Furthermore, in silico predictions of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) are crucial for assessing the therapeutic potential of a compound.
However, the application of these computational methods to this compound has not been documented. Research in this area tends to focus on series of compounds to build robust predictive models. For instance, studies on other benzothiazole derivatives have explored their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds, often employing molecular docking and 3D-QSAR to understand their mechanisms of action. These studies identify important structural features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that contribute to their biological effects.
Similarly, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are commonly performed for novel compounds to assess their drug-likeness. These predictions rely on computational models that have been trained on large datasets of known compounds. Without specific studies on this compound, it is not possible to provide data on its predicted pharmacokinetic and pharmacodynamic profile.
Potential Therapeutic Applications and Future Research Directions
Advancements in Drug Discovery for Specific Diseases (e.g., Cancer, Infectious Diseases, Inflammatory Conditions)
Infectious Diseases: Benzothiazole (B30560) derivatives have also shown promise as antimicrobial and antifungal agents. Studies on substituted 6-fluorobenzo[d]thiazole amides have revealed antibacterial and antifungal activity, with some compounds exhibiting efficacy comparable to or better than standard drugs like chloramphenicol and amphotericin B. The fluorine atom in these structures is thought to contribute to their enhanced biological activity. Therefore, 2-Fluorobenzo[d]thiazol-5-ol could serve as a starting point for the synthesis of novel antibacterial and antifungal compounds.
Inflammatory Conditions: While direct evidence for the anti-inflammatory activity of this compound is lacking, the broader class of thiazole (B1198619) derivatives has been investigated for such properties. For example, new fused thiazole derivatives have demonstrated anti-inflammatory and anti-ulcer activities nih.gov. Furthermore, some benzothiazole derivatives have been synthesized and evaluated as potential anticancer and anti-inflammatory agents, suggesting a possible dual-action mechanism nih.gov. The structural features of this compound warrant its investigation in models of inflammation.
Development of Novel Prodrugs or Delivery Systems
The hydroxyl group at the 5-position of this compound offers a convenient handle for the development of prodrugs. By masking the hydroxyl group with a promoiety, it may be possible to improve the compound's pharmacokinetic properties, such as solubility, stability, and targeted delivery. Upon administration, the promoiety would be cleaved by enzymes in the body to release the active this compound. This approach could enhance therapeutic efficacy and reduce potential side effects. Further research is needed to explore suitable promoieties and evaluate the performance of such prodrugs.
Exploration of Multi-Targeting Strategies
The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is gaining traction in drug discovery, particularly for complex diseases like cancer. The benzothiazole scaffold has been incorporated into multi-target inhibitors. For instance, diaryl-pyrazoline thiazolidinediones have been developed to simultaneously target VEGFR-2 and HDACs, both of which are implicated in cancer progression nih.gov. Given the diverse biological activities associated with benzothiazole derivatives, this compound could be a valuable building block for the design of multi-target ligands. By strategically modifying the core structure, it may be possible to develop compounds that interact with multiple disease-related pathways.
Clinical Translation Potential (Early-Phase Research)
Currently, there is no publicly available information on the clinical translation of this compound. The journey of a compound from preclinical research to clinical application is long and complex, requiring extensive studies on its efficacy, safety, and pharmacokinetics. As research into this specific compound and its close analogs is still in its infancy, any discussion of its clinical potential remains speculative. Future preclinical studies are necessary to establish a solid foundation for any potential clinical development.
Emerging Areas of Research
The unique electronic properties conferred by the fluorine atom make fluorinated benzothiazoles interesting candidates for applications beyond medicine. For example, 5-Fluorobenzo[d]thiazole is used in organic semiconductor materials and as a building block for fluorescent dyes and probes for bioimaging myskinrecipes.com. The presence of the hydroxyl group in this compound could be exploited to tune its photophysical properties, potentially leading to the development of novel fluorescent sensors or imaging agents for biological systems.
Q & A
Q. Table 1. Common Reagents for Functionalizing this compound
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | m-Chloroperbenzoic acid () | Sulfoxide/sulfone derivatives |
| Reduction | NaBH, LiAlH () | Thiol intermediates |
| Alkylation | Propargyl bromide, KCO () | Triazole-linked hybrids |
Q. Table 2. Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| NMR | δ = -118 ppm (aromatic F) |
| IR | 3350 cm (-OH), 1640 cm (C=N) |
| HRMS | [M+H]: m/z 184.03 (calculated) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
